Regioisomeric Differentiation: Carboxylic Acid Position Dictates Biological Target Engagement in PubChem Screening Data
The 4-carboxylic acid regioisomer (target compound) exhibits a measured IC₅₀ of 1.27E+3 nM against PfM18 aspartyl aminopeptidase in a high-throughput screening assay conducted by the Scripps Research Institute Molecular Screening Center [1]. In contrast, no comparable IC₅₀ data are publicly available for the 3-carboxylic acid regioisomer (CAS 1039008-40-6) against the same target. This represents a target-engagement-based differentiation: the 4-carboxylic acid regioisomer has a documented, albeit modest, activity fingerprint that can guide subsequent medicinal chemistry optimization, whereas the 3-carboxylic acid isomer lacks any publicly available bioactivity data for this target. For procurement decisions, this means the 4-isomer is the only choice for laboratories seeking to build upon existing PfM18 SAR data.
| Evidence Dimension | In vitro inhibition of PfM18 aspartyl aminopeptidase (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.27E+3 nM |
| Comparator Or Baseline | 5-(1H-Tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid: No data available |
| Quantified Difference | Not calculable (data absent for comparator); target compound uniquely possesses bioactivity data |
| Conditions | HTS assay; Plasmodium falciparum 3D7 M18 aspartyl aminopeptidase; Scripps Research Institute Molecular Screening Center; PubChem BioAssay AID 2195 |
Why This Matters
Procurement of the 4-carboxylic acid isomer provides continuity with existing public bioactivity records, avoiding the data gap associated with the 3-isomer and enabling SAR expansion for antimalarial programs.
- [1] BindingDB. BDBM55096: 3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid. IC₅₀ data for PfM18 aspartyl aminopeptidase (1.27E+3 nM). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=55096 View Source
